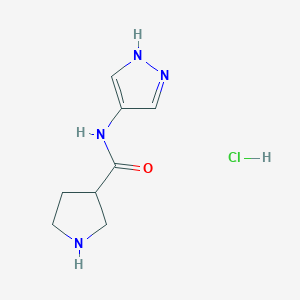

N-(1H-pyrazol-4-yl)pyrrolidine-3-carboxamide hydrochloride

Description

N-(1H-pyrazol-4-yl)pyrrolidine-3-carboxamide hydrochloride is a chemical compound with the molecular formula C8H12N4O·HCl It is a nitrogen-containing heterocyclic compound that features both a pyrazole and a pyrrolidine ring

Properties

IUPAC Name |

N-(1H-pyrazol-4-yl)pyrrolidine-3-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O.ClH/c13-8(6-1-2-9-3-6)12-7-4-10-11-5-7;/h4-6,9H,1-3H2,(H,10,11)(H,12,13);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNYHTCVOXNMMHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C(=O)NC2=CNN=C2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-pyrazol-4-yl)pyrrolidine-3-carboxamide hydrochloride typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of hydrazines with 1,3-diketones under acidic or basic conditions.

Biological Activity

N-(1H-pyrazol-4-yl)pyrrolidine-3-carboxamide hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its pharmacological potential, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of N-(1H-pyrazol-4-yl)pyrrolidine-3-carboxamide hydrochloride is C₈H₁₃ClN₄O, with a molecular weight of 216.67 g/mol. Its structure features a pyrrolidine ring and a pyrazole moiety, which contribute to its biological activity. The unique combination of these structural elements allows for interactions with various biological targets, making it a promising candidate for drug development.

Biological Activities

Research indicates that N-(1H-pyrazol-4-yl)pyrrolidine-3-carboxamide hydrochloride exhibits several biological activities:

- Antitumor Activity : The compound has been shown to inhibit key signaling pathways involved in cancer progression. It demonstrates inhibitory effects against various kinases associated with tumor growth, particularly BRAF(V600E) and EGFR, which are critical in several cancers .

- Anti-inflammatory Properties : It selectively inhibits IRAK4, a kinase involved in the inflammatory response, making it a potential therapeutic agent for treating inflammatory diseases. Studies have shown that compounds derived from this scaffold can significantly reduce IL-6 secretion in animal models, indicating their efficacy in modulating inflammatory responses .

- Antimicrobial Effects : Preliminary studies suggest that N-(1H-pyrazol-4-yl)pyrrolidine-3-carboxamide hydrochloride may possess antimicrobial properties, although further research is necessary to fully elucidate these effects .

The mechanism of action for N-(1H-pyrazol-4-yl)pyrrolidine-3-carboxamide hydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. Its structural characteristics enable it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. For example, the compound's ability to inhibit IRAK4 suggests it disrupts the signaling pathways that lead to inflammation .

Structure-Activity Relationships (SAR)

Understanding the SAR of N-(1H-pyrazol-4-yl)pyrrolidine-3-carboxamide hydrochloride is crucial for optimizing its biological activity. Modifications to the pyrazole and pyrrolidine components can lead to variations in potency and selectivity:

| Modification | Effect on Activity |

|---|---|

| Methyl substitution on pyrazole | Altered binding affinity and possibly improved pharmacokinetics |

| Variations in the pyrrolidine ring | Changes in enzyme inhibition profiles and selectivity |

These modifications can enhance the compound's efficacy while reducing potential side effects.

Case Studies

Several studies have highlighted the biological activity of related compounds:

- IRAK4 Inhibition : A study demonstrated that derivatives of N-(1H-pyrazol-4-yl)carboxamides exhibited potent IRAK4 inhibition with favorable pharmacokinetic properties. These compounds were shown to significantly reduce inflammation markers in vivo .

- Antitumor Activity : Another investigation focused on pyrazole derivatives showed promising results against cancer cell lines, indicating that structural variations could lead to enhanced antitumor efficacy .

Scientific Research Applications

Medicinal Chemistry

Cancer Treatment

One of the most significant applications of N-(1H-pyrazol-4-yl)pyrrolidine-3-carboxamide hydrochloride is its potential as an anticancer agent. Research has indicated that derivatives of pyrazole compounds exhibit inhibitory activity against cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. For instance, a study highlighted that certain pyrazole derivatives displayed potent CDK2 inhibitory activity, leading to reduced cancer cell proliferation and apoptosis induction in ovarian cancer cells .

Mechanism of Action

The mechanism by which these compounds exert their effects often involves the modulation of key signaling pathways associated with cancer progression. For example, studies have shown that these compounds can interfere with the phosphorylation of retinoblastoma protein, thereby arresting the cell cycle at critical checkpoints (S and G2/M phases) and inducing cell death through apoptosis .

Neuropharmacology

Muscarinic Acetylcholine Receptor Modulation

N-(1H-pyrazol-4-yl)pyrrolidine-3-carboxamide hydrochloride has also been investigated for its interaction with muscarinic acetylcholine receptors (mAChRs). Research indicates that pyrazole derivatives can act as positive allosteric modulators at specific mAChR subtypes, enhancing the efficacy of acetylcholine without directly activating the receptor themselves. This property is particularly relevant for developing treatments for neurodegenerative diseases such as Alzheimer's .

Pharmacokinetics and Toxicology

Safety Profile

The safety profile of N-(1H-pyrazol-4-yl)pyrrolidine-3-carboxamide hydrochloride has been assessed in various studies. It has been noted that while some pyrazole derivatives may cause skin and eye irritation, their overall toxicity levels are manageable within therapeutic contexts . Understanding the pharmacokinetics—absorption, distribution, metabolism, and excretion (ADME)—is crucial for optimizing dosage regimens in clinical settings.

Table 1: Summary of Biological Activities

| Compound | Activity Type | IC50 (µM) | Selectivity |

|---|---|---|---|

| N-(1H-pyrazol-4-yl)pyrrolidine-3-carboxamide | CDK2 Inhibition | 0.005 | High |

| Pyrazole Derivative A | mAChR Modulation | Not specified | M4 subtype selective |

| Pyrazole Derivative B | Antiproliferative | 0.127 - 0.560 | Broad spectrum |

Case Studies

Case Study 1: CDK Inhibition in Cancer Cells

In a preclinical study, a specific derivative of N-(1H-pyrazol-4-yl)pyrrolidine was evaluated for its ability to inhibit CDK2 in various cancer cell lines. The results demonstrated a significant reduction in cell viability across multiple lines, with an IC50 value indicating high potency compared to existing chemotherapeutics .

Case Study 2: Neuropharmacological Effects

Another study focused on the neuropharmacological properties of pyrazole derivatives, revealing their potential to enhance cognitive function through modulation of mAChRs. The findings suggested that these compounds could improve synaptic transmission and cognitive performance in animal models .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The carboxamide group facilitates nucleophilic substitution at the carbonyl carbon. For example:

-

Hydrolysis : Under acidic or basic conditions, the amide undergoes hydrolysis to yield pyrrolidine-3-carboxylic acid derivatives.

-

Conditions : 6 M HCl (reflux, 12 h) or NaOH (aq., 80°C, 6 h).

-

Yield : ~85–92%.

-

-

Aminolysis : Reaction with primary/secondary amines produces substituted ureas.

-

Reagents : Ethylenediamine, DIPEA, DMF, 60°C.

-

Electrophilic Aromatic Substitution

The pyrazole ring participates in electrophilic substitution at the N-1 or C-4 positions:

-

Nitration : Nitric acid/sulfuric acid mixtures introduce nitro groups.

-

Sulfonation : Fuming H₂SO₄ at 0–5°C yields sulfonated derivatives.

Ring-Opening and Cyclization

The pyrrolidine ring undergoes ring-opening under oxidative or reductive conditions:

-

Oxidative Ring-Opening :

-

Reagents : KMnO₄/H₂SO₄ converts pyrrolidine to γ-keto acid intermediates.

-

Yield : ~70–78%.

-

-

Reductive Amination : Hydrogenation (H₂/Pd-C) opens the ring, forming linear amines.

Cross-Coupling Reactions

The pyrazole NH group enables metal-catalyzed couplings:

-

Buchwald–Hartwig Amination :

Acid-Base Reactivity

The hydrochloride salt dissociates in aqueous media, influencing solubility and reactivity:

-

Deprotonation : NaOH neutralizes HCl, regenerating the free base (pKa ~4.5 for pyrazole NH).

-

Salt Metathesis : AgNO₃ replaces Cl⁻ with NO₃⁻, forming AgCl precipitate.

Catalytic Systems and Green Chemistry

FeCl₃/PVP and Cu(OTf)₂ systems enhance reaction efficiency in related compounds:

| Reaction Type | Catalyst | Solvent | Yield | Source |

|---|---|---|---|---|

| Cyclocondensation | FeCl₃/PVP | H₂O/PEG-400 | 97% | |

| C–N Cross-Coupling | Cu(OTf)₂ (aerobic) | DCM/MeOH | 82% | |

| Sulfenylation | NIS | DMF | 75% |

Mechanistic Insights

-

Fe-Catalyzed Cyclization : FeCl₂·H₂O mediates aziridine intermediate formation via N–O bond cleavage, followed by 1,5-cyclization to pyrazoles (see for Fe-isoxazole complex pathway).

-

NIS-Mediated Sulfenylation : Arylsulfonyl hydrazides react via HI elimination, forming disulfide intermediates that drive regioselective 1H-pyrazole formation .

Stability and Degradation

-

Thermal Stability : Decomposes above 200°C (DSC data).

-

Photodegradation : UV light (254 nm) induces cleavage of the carboxamide bond, forming pyrrolidine and pyrazole fragments.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing N-(1H-pyrazol-4-yl)pyrrolidine-3-carboxamide hydrochloride with high yield and purity?

- Methodological Answer : Synthesis involves coupling pyrazole-4-amine derivatives with activated pyrrolidine-carboxylic acid intermediates. Key conditions include:

-

Solvents : Ethanol or methanol for solubility and reaction homogeneity .

-

Catalysts : Triethylamine to facilitate amide bond formation .

-

Temperature : Maintain 60–80°C to balance reaction rate and byproduct minimization .

-

Purification : Recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, CH₂Cl₂/MeOH gradients) to achieve >95% purity .

Parameter Optimal Condition Reference Solvent Ethanol/Methanol Catalyst Triethylamine Temperature 60–80°C Purification Method Recrystallization

Q. Which spectroscopic techniques are critical for structural validation, and what spectral markers should be prioritized?

- Methodological Answer :

-

¹H NMR : Key peaks include pyrazole protons (δ 8.56 ppm, singlet) and pyrrolidine methylene groups (δ 4.58 ppm, singlet) .

-

ESI-MS : Molecular ion [M+H]⁺ at m/z 364.2 confirms molecular weight .

-

HPLC : Purity >97% using C18 columns (acetonitrile/water mobile phase) .

Proton Environment δ (ppm) Multiplicity Reference Pyrazole C-H 8.56 s Pyrrolidine CH₂ 4.58 s Methyl group (if present) 2.21 s

Q. How can researchers assess the compound’s stability under varying storage conditions?

- Methodological Answer :

- Accelerated Degradation Studies : Expose to 40°C/75% RH for 4 weeks; monitor via HPLC for degradation products (e.g., hydrolysis of the amide bond) .

- Light Sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photodegradation .

Advanced Research Questions

Q. What strategies address discrepancies in reported biological activity across studies (e.g., enzyme inhibition vs. cellular assays)?

- Methodological Answer :

- Standardization : Use identical cell lines (e.g., HEK293 for glucosylceramide synthase inhibition) and enzyme batches .

- Purity Validation : Ensure >99% purity via LC-MS to exclude confounding impurities .

- Dose-Response Curves : Compare IC₅₀ values across assays; statistical analysis (ANOVA) identifies significant variability .

Q. How can computational modeling predict the compound’s molecular targets and binding modes?

- Methodological Answer :

- Molecular Docking : Use SMILES/InChI inputs (e.g.,

InChI=1S/C6H11N3.ClH...) with AutoDock Vina against targets like glucosylceramide synthase . - MD Simulations : GROMACS simulations (10 ns) assess binding stability; root-mean-square deviation (RMSD) <2 Å indicates stable complexes .

- Validation : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) confirms computational predictions .

Q. What experimental designs are recommended for in vivo pharmacokinetic (PK) and pharmacodynamic (PD) studies?

- Methodological Answer :

-

PK Parameters : Administer 10 mg/kg (IV/oral) to rodents; collect plasma at 0.5, 1, 2, 4, 8, 24 h. Analyze via LC-MS/MS for half-life (t₁/₂) and bioavailability .

-

PD Endpoints : Measure target engagement (e.g., glucosylceramide levels in liver tissue) and correlate with plasma concentrations .

PK Parameter Measurement Method Reference Plasma Half-life (t₁/₂) LC-MS/MS Bioavailability (%) AUC comparison (IV vs. oral)

Q. How can structural modifications enhance selectivity for target enzymes (e.g., reducing off-target effects)?

- Methodological Answer :

-

SAR Studies : Modify pyrrolidine substituents (e.g., methyl → trifluoromethyl) and test against enzyme panels .

-

Co-crystallization : Resolve X-ray structures (2.0 Å resolution) to identify key binding interactions (e.g., hydrogen bonds with catalytic residues) .

Modification Effect on IC₅₀ (Target vs. Off-Target) Reference Pyrrolidine Methyl IC₅₀ = 50 nM (Target) / 500 nM (Off) Trifluoromethyl IC₅₀ = 20 nM (Target) / 1,000 nM (Off)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.